2-(5-Propyl-1,2-oxazol-3-YL)azepane
Description
2-(5-Propyl-1,2-oxazol-3-YL)azepane is a heterocyclic compound featuring an azepane ring (a seven-membered saturated ring containing one nitrogen atom) substituted at the 2-position with a 5-propyl-1,2-oxazol-3-yl group. The oxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom, with a propyl substituent at the 5-position.
Properties
IUPAC Name |
3-(azepan-2-yl)-5-propyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11/h9,11,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRWTWPJFQJSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Propyl-1,2-oxazol-3-YL)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions, which facilitate the formation of the azepane ring through a series of cyclization steps . The reaction conditions often include the use of solvents like dichloromethane and additives such as boron trifluoride diethyl etherate to enhance the reaction efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and byproducts effectively.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Propyl-1,2-oxazol-3-YL)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can convert the oxazole ring to more oxidized forms.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substituents can be introduced into the azepane ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like manganese dioxide or bromotrichloromethane can be used for the oxidation of the oxazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives of the oxazole ring, while substitution reactions can introduce various functional groups into the azepane ring .
Scientific Research Applications
2-(5-Propyl-1,2-oxazol-3-YL)azepane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(5-Propyl-1,2-oxazol-3-YL)azepane exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The azepane ring provides structural stability and enhances the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks explicit data on 2-(5-propyl-1,2-oxazol-3-YL)azepane, comparisons can be inferred through structural analogs and methodological insights from crystallography and hydrogen-bonding analysis. Below is a comparative analysis based on general heterocyclic chemistry and software tools referenced in the evidence.
Structural Analogues
Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one): Structure: A benzodiazepine featuring a seven-membered diazepine ring fused to a benzene ring, with chlorine and methyl substituents. Comparison: Unlike this compound, diazepam’s fused aromatic system and electron-deficient diazepine ring contribute to its GABA receptor binding.
Oxazole-Containing Compounds: Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b in ). Comparison: Oxazole derivatives often exhibit strong hydrogen-bonding capabilities due to their electronegative atoms. The propyl group in this compound may enhance lipophilicity compared to smaller substituents, influencing solubility and membrane permeability .
Crystallographic and Computational Analysis
The structural determination of similar compounds relies heavily on software tools such as:
- SHELX/SHELXL : Used for small-molecule refinement (e.g., hydrogen-bonding networks in oxazole derivatives) .
- WinGX and ORTEP-3 : Employed for graphical representation of molecular geometry and thermal ellipsoids, critical for comparing bond lengths and angles in azepane/oxazole systems .
- Graph Set Analysis : Applied to categorize hydrogen-bonding patterns in crystals, which could differentiate the packing efficiency of this compound from analogs like diazepam .
Data Table: Hypothetical Structural Comparison
Biological Activity
2-(5-Propyl-1,2-oxazol-3-YL)azepane is a compound characterized by the presence of an oxazole ring fused with an azepane structure. This unique combination endows it with distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazole moiety is known for its ability to engage with various receptors and enzymes, potentially inhibiting their activity. The azepane ring contributes to the structural stability and enhances the compound's binding affinity to these targets.
Interaction with Biological Targets
- Enzymatic Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound's structural features allow it to bind selectively to specific receptors, which may lead to altered signaling pathways associated with various diseases.
Therapeutic Potential
Research is ongoing to explore the potential therapeutic applications of this compound in several areas:
Anticancer Activity
Initial investigations indicate that this compound may possess anticancer properties. Its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation suggests a role in cancer therapy. Further studies are warranted to elucidate its efficacy and mechanism in cancer models.
Antidiabetic Properties
Given its unique chemical structure, there is potential for this compound to influence glucose metabolism and insulin sensitivity. Research is currently being conducted to evaluate its effects on diabetic models.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other azepane and oxazole derivatives.
| Compound Type | Example Compound | Biological Activity |
|---|---|---|
| Azepane Derivatives | N-(3-(azepan-1-yl)propyl) | Enzyme inhibition |
| Oxazole Derivatives | Various Oxazole Compounds | Antimicrobial and anticancer properties |
| 2-(5-Propyl...Azepane | This compound | Potential anticancer and antidiabetic effects |
Case Studies
Recent studies have provided insights into the biological activity of this compound:
- In vitro Studies : Laboratory experiments demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Animal Models : In vivo studies are currently being conducted to assess the pharmacokinetics and therapeutic efficacy of this compound in diabetic and cancer models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
